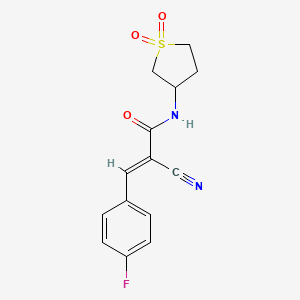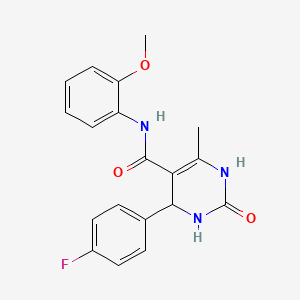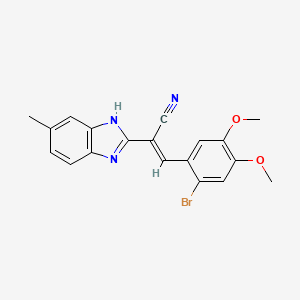![molecular formula C22H18N2O2 B3896397 3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3896397.png)
3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide
Overview
Description
3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide, also known as MPAB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAB belongs to the class of molecules known as HDAC inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.
Scientific Research Applications
3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.
Mechanism of Action
3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide belongs to the class of molecules known as HDAC inhibitors, which inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDACs, this compound increases the acetylation of histone proteins, which leads to the activation of gene expression. This leads to the upregulation of genes that are involved in anti-cancer, anti-inflammatory, and neuroprotective pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the acetylation of histone proteins, which leads to the activation of gene expression. This leads to the upregulation of genes that are involved in anti-cancer, anti-inflammatory, and neuroprotective pathways. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide has a number of advantages for lab experiments. It is a highly potent and selective HDAC inhibitor, which makes it an ideal tool for studying the role of HDACs in various biological processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, this compound has a number of limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.
Future Directions
There are a number of future directions for research on 3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the identification of the specific genes and pathways that are regulated by this compound in various biological processes. Additionally, there is a need for more studies on the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more studies on the potential therapeutic applications of this compound in various diseases, such as cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
3-methyl-N-[4-[(E)-3-pyridin-4-ylprop-2-enoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-3-2-4-19(15-16)22(26)24-20-8-6-18(7-9-20)21(25)10-5-17-11-13-23-14-12-17/h2-15H,1H3,(H,24,26)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYVHLGDXLIFOP-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896323.png)
![N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B3896327.png)


![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3896356.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3896362.png)

![2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3896370.png)

![8-ethoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896374.png)
![6-(4-butyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3896379.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(cyclohexylamino)propyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896386.png)
![5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896405.png)